1,2,3-Benzotriazin-4(3H)-one

Vue d'ensemble

Description

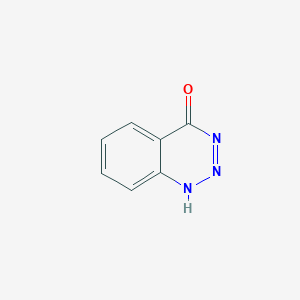

1,2,3-Benzotriazin-4(3H)-one is a heterocyclic compound that features a triazine ring fused with a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3-Benzotriazin-4(3H)-one can be synthesized through various methods. One efficient method involves the visible light-induced denitrogenative annulation reaction with alkenes and alkynes via electron donor-acceptor complex formation . This method avoids the use of metal and external photocatalysts and proceeds under blue LED light irradiation in the presence of DIPEA (N,N-diisopropylethylamine).

Another method involves the continuous flow synthesis via visible light-mediated nitrogen-centered Norrish reaction . This method uses acyclic aryl triazine precursors that undergo photocyclization upon exposure to violet light (420 nm), resulting in high yields within a short residence time.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and robust processes. The continuous flow synthesis method mentioned above is particularly suitable for industrial applications due to its scalability and process robustness .

Analyse Des Réactions Chimiques

Cp*Co(III)-Catalyzed C–H Amidation

A sequential one-pot synthesis employs Cp*Co(III)-catalyzed C–H amidation of benzamides using 1,4,2-dioxazol-5-ones as amidating agents. The intermediate 2-acetamido benzamide undergoes cyclization with tert-butyl nitrite to yield 1,2,3-benzotriazin-4(3H)-ones in 5 hours (75–92% yield). This method is scalable (up to 5 g) and compatible with electron-donating/-withdrawing substituents .

Photochemical Cyclization

A continuous-flow protocol uses violet light (420 nm) to cyclize acyclic aryl triazine precursors. Key advantages include:

-

No photocatalysts/additives required

-

10-minute residence time

-

High yields (up to 96%)

Optimized Photocyclization Conditions

| Solvent System | Wavelength | Yield (%) |

|---|---|---|

| DCM/MeOH (1:3) | 420 nm | 96 |

| MeCN/H₂O (2:1) | 365 nm | 96 |

| Acetone | 365 nm | 0 |

Ortho-Sulfonylation

Reaction with organosulfonic acids (e.g., p-toluenesulfonic acid) under metal-free conditions affords ortho-sulfonylated benzamides. Optimized parameters include:

Substrate Scope for Sulfonylation

| N-Substituent | Yield (%) |

|---|---|

| Aryl (4-Cl, 4-Br) | 88–93 |

| Alkyl (n-hexyl, allyl) | 80–93 |

| 6,7-Dimethoxy | 83 |

Nickel-Catalyzed Arylation

Ni-catalyzed cross-electrophile coupling with aryl bromides produces ortho-arylated benzamides (42–93% yield). Zn acts as a reductant, enabling broad functional group tolerance .

Photocatalytic Denitrogenation

Visible-light-mediated reactions with alkenes yield 3-substituted isoindolinones through a nitrogen-mediated hydrogen atom shift. Key features:

-

Exclusive regioselectivity for isoindolinones

-

Compatible with activated terminal alkenes (e.g., acrylates)

Mechanistic Pathway

-

Photoexcitation of benzotriazinone

-

Denitrogenation via N–N bond cleavage

-

Nitrogen-mediated H-shift → Isoindolinone formation

Comparison with Thermal Conditions

| Condition | Product Class | Yield Range (%) |

|---|---|---|

| Photocatalytic | 3-Substituted isoindolinones | 65–92 |

| Ni-Catalyzed | 3,4-Dihydroisoquinolin-1(2H)-ones | 70–89 |

Thermolysis Products

Heating 1,2,3-benzotriazin-4(3H)-one at 300°C generates:

Substituent-Dependent Rearrangements

| Starting Material | Product | Conditions |

|---|---|---|

| 3-Aryl derivatives | 9-Acridones | 1-Methylnaphthalene |

| 3-(α-Naphthyl) derivative | Benzo[c]acridone | Paraffin oil |

| 3-(β-Styryl) derivative | 3-Phenylquinolin-4(1H)-one | Thermal decomposition |

Ring Expansion Reactions

Hydrolysis to Salicylamides

Acid-mediated hydrolysis of N-aryl/alkyl derivatives yields bioactive salicylamides (e.g., 4a–4d , 75–89% yield) .

C–H Amidation Mechanism (DFT Studies)

-

Step 1 : Co(III)-mediated C–H activation

-

Step 2 : Concerted metalation-deprotonation (CMD)

-

Step 3 : Reductive elimination to form acetamido intermediate .

Photocyclization Pathway

Involves a Norrish Type II-like process:

Applications De Recherche Scientifique

Pharmaceutical Applications

1,2,3-Benzotriazin-4(3H)-one derivatives have been recognized for their potential as pharmaceutical agents. They are particularly noted for their activity as:

- Antidepressants : Some derivatives have been synthesized and evaluated as ligands for serotonin receptors, particularly the 5-HT1A receptor. These compounds exhibited good to excellent binding affinities, indicating their potential as antidepressant medications .

- Antidiabetic Agents : Recent studies have focused on synthesizing this compound derivatives as α-glucosidase inhibitors. In-silico studies suggest that these compounds could effectively lower blood sugar levels by inhibiting carbohydrate absorption .

- Antimicrobial Agents : Certain derivatives have demonstrated antimicrobial properties against various pathogens, suggesting their utility in developing new antibiotics .

Agrochemical Applications

The compound has also been explored for use in agriculture:

- Pesticides and Herbicides : this compound derivatives have shown promise as pesticides and herbicides. Their effectiveness against nematodes and other pests has been documented, making them valuable in crop protection strategies .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : It is used in the synthesis of various complex heterocycles. For example, it can undergo thermal condensation with α-amino acids to yield 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones .

- Sequential One-Pot Reactions : Recent methodologies have developed one-pot procedures for synthesizing 1,2,3-benzotriazin-4(3H)-ones from readily available benzamides using Cp*Co(III) catalysis. This approach simplifies the synthesis process and enhances the yield of desired products .

Case Study 1: Synthesis of Antidepressant Derivatives

A study focused on synthesizing a series of this compound derivatives evaluated their binding affinities at the 5-HT1A receptor. The results indicated that modifications at specific positions on the aromatic ring significantly influenced receptor affinity and selectivity.

Case Study 2: Agrochemical Efficacy

Research into the nematicidal activities of various benzotriazin derivatives showed that certain compounds exhibited high toxicity against root-knot nematodes. This finding supports their application in developing effective nematicides for agricultural use.

Table 1: Summary of Pharmaceutical Applications

| Application | Compound Type | Activity Level |

|---|---|---|

| Antidepressant | 5-HT1A receptor ligands | Good to Excellent |

| Antidiabetic | α-glucosidase inhibitors | Effective |

| Antimicrobial | Various derivatives | Documented Activity |

Table 2: Agrochemical Efficacy

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| Benzotriazin Derivative A | Root-knot nematodes | 85% |

| Benzotriazin Derivative B | Leafhoppers | 90% |

Mécanisme D'action

The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one involves the formation of electron donor-acceptor complexes with alkenes and alkynes under visible light irradiation . This leads to the denitrogenation of the triazine ring and subsequent formation of isoindolinones and isoquinolinones. The reaction is facilitated by the presence of DIPEA, which acts as a base .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazine: Another triazine derivative with different reactivity and applications.

Benzotriazole: A related compound with a triazole ring fused to a benzene ring.

Uniqueness

1,2,3-Benzotriazin-4(3H)-one is unique due to its ability to undergo visible light-induced denitrogenative annulation reactions without the need for metal or external photocatalysts . This makes it a valuable compound for sustainable and green chemistry applications.

Activité Biologique

1,2,3-Benzotriazin-4(3H)-one is a heterocyclic compound that has garnered considerable attention due to its diverse biological activities. This compound belongs to the benzotriazine family, which is known for its pharmacological potential including antimicrobial, anti-inflammatory, antidepressant, anticancer, and anesthetic properties. The increasing research interest in this compound is driven by its versatility in medicinal chemistry and its applications in various fields such as agriculture and imaging.

Chemical Structure and Properties

This compound has the molecular formula CHNO and features a triazine ring fused with a benzene ring. The structural characteristics contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues possess potent activity against various bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .

Anticancer Properties

This compound has been investigated for its anticancer effects. Certain derivatives have shown promising results in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some compounds have demonstrated selectivity towards specific cancer types, making them potential candidates for targeted cancer therapies .

Other Pharmacological Activities

In addition to the aforementioned activities, this compound has been explored for:

- Antidepressant Activity : Some derivatives have been reported to bind to serotonin receptors (5-HT1A), suggesting a role in mood regulation .

- Anesthetic Effects : Certain compounds within this class have demonstrated anesthetic properties comparable to established anesthetics .

- Pesticidal Applications : The compound's derivatives are also utilized in agricultural settings as herbicides and insecticides due to their efficacy against pests while posing minimal risk to non-target organisms .

Synthesis of this compound

The synthesis of this compound can be achieved through various methods:

- From Anthranilic Acids : A common synthetic route involves cyclization reactions starting from anthranilic acids or their derivatives.

- Via Azide Coupling : Another method includes azide coupling reactions that allow for the introduction of different substituents on the benzotriazine scaffold .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzotriazinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests a potential new avenue for combating antibiotic-resistant bacteria .

Case Study 2: Anticancer Activity

In a preclinical trial assessing the effects of this compound on human cancer cell lines (e.g., breast and lung cancer), researchers noted a dose-dependent reduction in cell viability. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Example Derivative | Target Organism/Cell Type | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Benzotriazinone A | E. coli | 0.5 µg/mL |

| Anti-inflammatory | Benzotriazinone B | RAW264.7 Macrophages | 10 µM |

| Anticancer | Benzotriazinone C | MCF-7 Breast Cancer Cells | 15 µM |

| Anesthetic | Benzotriazinone D | Rat Model | ED50 = 0.8 mg/kg |

Propriétés

IUPAC Name |

3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSSTTLDFWKBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026544 | |

| Record name | 1,2,3-Benzotriazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | 1,2,3-Benzotriazin-4(1H)-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alkaline soln and organic bases, In water, 685 mg/L @ 25 °C /Estimated/ | |

| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000114 [mmHg], 2.11X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | 1,2,3-Benzotriazin-4(1H)-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan powder, Needles from cyclohexane | |

CAS No. |

90-16-4 | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzotriazin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzazimidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzazimidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzotriazin-4(3H)-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Benzotriazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzotriazin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-BENZOTRIAZIN-4(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIE1VTY749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210 °C (decomposes) | |

| Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.